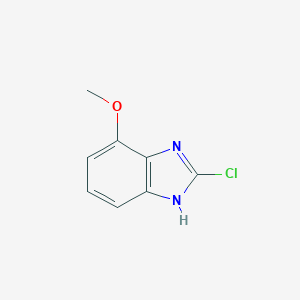

2-cloro-4-metoxi-1H-bencimidazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-4-methoxy-1H-Benzimidazole is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-4-methoxy-1H-Benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-methoxy-1H-Benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes anticancerígenos

Los derivados de benzimidazol, incluido el 2-cloro-4-metoxi-1H-bencimidazol, se han estudiado por su potencial como agentes anticancerígenos . Se encontró que la presencia de un grupo metilo en la posición 5 (6) en el andamiaje de benzimidazol influía en la actividad anticancerígena . Los compuestos mostraron una actividad anticancerígena significativa en líneas celulares de cáncer de pulmón humano (A549), mama (MDA-MB-231) y próstata (PC3) .

Actividad antimicrobiana

Los compuestos de benzimidazol han mostrado una actividad antimicrobiana prometedora . Se sintetizó una nueva serie de derivados de benzimidazol y se analizó su actividad antibacteriana (Bacillus cereus, E. coli, Micrococcus luteus, Klebssiela pneumoniae, S. aureus y Salmonella epidermidis), antifúngica (A. niger y C. albicans) y analgésicas.

Aplicaciones antivirales

Los derivados de benzimidazol se han estudiado por sus posibles propiedades antivirales . La estructura del benzimidazol es similar a los nucleótidos que se encuentran en el cuerpo humano, lo que los convierte en un posible candidato para los agentes antivirales .

Propiedades antiinflamatorias

Se ha informado que los compuestos de benzimidazol tienen propiedades antiinflamatorias . Esto los convierte en posibles candidatos para el desarrollo de nuevos medicamentos para tratar enfermedades inflamatorias

Mecanismo De Acción

Target of Action

The primary targets of 2-Chloro-4-Methoxy-1H-Benzimidazole are likely to be various enzymes and proteins within the cell . Benzimidazole derivatives are structural analogs of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems . They compete with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and protein synthesis .

Mode of Action

The compound interacts with its targets primarily through nucleophilic substitution and free radical reactions . The benzimidazole ring system is resonance-stabilized, which allows it to participate in these reactions . The compound can undergo reactions at the benzylic position, which are important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-4-Methoxy-1H-Benzimidazole are likely to be those involved in the synthesis of nucleic acids and proteins . By competing with purines, the compound can inhibit these pathways, disrupting the normal functioning of the cell . This can lead to a wide range of downstream effects, including the inhibition of bacterial growth .

Pharmacokinetics

Benzimidazole derivatives are known to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand their impact on its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of bacterial nucleic acids and protein synthesis . This can lead to the death of the bacterial cell, making the compound potentially useful as an antibacterial agent . In addition, some benzimidazole derivatives have been found to have anti-inflammatory effects, suggesting that 2-Chloro-4-Methoxy-1H-Benzimidazole may also have similar properties .

Action Environment

The action of 2-Chloro-4-Methoxy-1H-Benzimidazole can be influenced by various environmental factors. For instance, the presence of other halogens can affect the rate of reaction due to differences in electronegativity . Furthermore, the compound’s activity may be affected by the specific conditions within the cell, such as pH and the presence of other molecules

Análisis Bioquímico

Biochemical Properties

Benzimidazole derivatives have been shown to interact with various enzymes and proteins . The specific nature of these interactions depends on the functional groups present on the benzimidazole scaffold .

Cellular Effects

Benzimidazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-chloro-4-methoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIACANWMZXUKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559296 |

Source

|

| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-58-9 |

Source

|

| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)